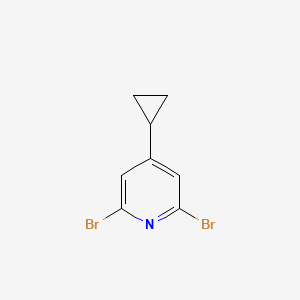

2,6-dibromo-4-cyclopropylPyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of chemical compounds. Its derivatives are of paramount importance in medicinal chemistry, materials science, and catalysis. The nitrogen atom in the pyridine ring imparts unique electronic properties, including basicity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and biological activity. evitachem.com

Many FDA-approved drugs contain a pyridine scaffold, highlighting its role as a privileged structure in drug discovery. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net The versatility of the pyridine ring allows for its functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. researchgate.net

Relevance of Halogenated Pyridines as Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile building block for the construction of more complex molecules. Halogenated pyridines, such as those containing bromine or chlorine, are key intermediates in a multitude of cross-coupling reactions. rsc.org These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atoms in a compound like 2,6-dibromo-4-cyclopropylpyridine serve as reactive handles for various transformations. The differential reactivity of halogens at different positions on the pyridine ring can allow for selective, stepwise functionalization, providing a pathway to unsymmetrically substituted pyridine derivatives. This controlled reactivity is a significant advantage in the synthesis of complex molecular architectures.

Importance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that has gained increasing prominence in medicinal chemistry and molecular design. google.comgoogle.com Its rigid, strained ring system introduces conformational constraints on adjacent functionalities, which can be advantageous for optimizing the binding of a molecule to its biological target. researchgate.net This conformational rigidity can lead to an entropically more favorable binding event. google.com

Furthermore, the cyclopropyl moiety is often used to enhance the metabolic stability of a drug candidate. The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains. nih.gov This can lead to an improved pharmacokinetic profile. The cyclopropyl group can also influence the electronic properties of a molecule and serve as a bioisostere for other groups, such as a phenyl ring or an isopropyl group, offering a tool to modulate properties like lipophilicity. researchgate.net The incorporation of a cyclopropyl group can lead to increased potency and reduced off-target effects. google.comgoogle.comnih.gov

Research Rationale for Investigating this compound

While specific research articles detailing the investigation of this compound are not readily found in the public domain, the rationale for its study is clear from a synthetic and medicinal chemistry perspective. This compound represents a trifunctional building block with significant potential for the synthesis of novel, highly substituted pyridine derivatives.

The two bromine atoms at the 2- and 6-positions provide orthogonal reactive sites for sequential cross-coupling reactions. This would allow for the introduction of two different substituents, leading to the creation of a diverse library of compounds from a single, versatile intermediate. The cyclopropyl group at the 4-position, as previously discussed, can impart favorable pharmacological properties.

Therefore, the investigation of this compound would likely be driven by its potential as a key intermediate in the synthesis of new chemical entities with tailored biological activities. The combination of a privileged pyridine core, versatile halogen handles for diversification, and a beneficial cyclopropyl moiety makes it a molecule of considerable interest for contemporary organic and medicinal chemistry research.

Data on Related Compounds

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following tables present information on closely related and structurally analogous compounds to illustrate the expected chemical properties and reactivity.

Table 1: Physicochemical Properties of Related Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,6-Dibromopyridine (B144722) | 626-05-1 | C₅H₃Br₂N | 236.89 | White to grey crystalline powder |

| 2,6-Dibromo-4-methylpyridine | 73112-16-0 | C₆H₅Br₂N | 250.92 | White powder |

| 2,6-Dibromo-4-chloropyridine (B1592020) | 1196156-59-8 | C₅H₂Br₂ClN | 271.34 | Solid |

Data sourced from publicly available chemical supplier information.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Dibromopyridines

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-6-phenylpyridine | 85 |

| 2,6-Dibromopyridine | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-Bromo-6-(hex-1-yn-1-yl)pyridine | 78 |

| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 2-Bromo-6-morpholinopyridine | 92 |

This table presents hypothetical, yet chemically plausible, reaction outcomes based on established methodologies for the functionalization of dihalogenated pyridines. Actual yields may vary.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7Br2N |

|---|---|

Molecular Weight |

276.96 g/mol |

IUPAC Name |

2,6-dibromo-4-cyclopropylpyridine |

InChI |

InChI=1S/C8H7Br2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2 |

InChI Key |

BYMORMDFVIPUGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 4 Cyclopropylpyridine

Retrosynthetic Analysis of the 2,6-Dibromo-4-cyclopropylPyridine Scaffold

A retrosynthetic analysis of this compound logically commences with the disconnection of the bond between the cyclopropyl (B3062369) group and the pyridine (B92270) ring. This carbon-carbon bond is a prime candidate for disconnection via a transition metal-catalyzed cross-coupling reaction. This strategy points to two key synthons: a 2,6-dibromopyridine (B144722) core activated at the 4-position, and a cyclopropyl organometallic reagent.

The activated pyridine precursor would typically be a 2,6-dibromo-4-halopyridine, such as 2,6-dibromo-4-iodopyridine (B1401611) or 2,6-dibromo-4-chloropyridine (B1592020), to facilitate reactions like Suzuki or Negishi couplings. The cyclopropyl component would correspondingly be an agent like cyclopropylboronic acid or a cyclopropylzinc halide.

Further deconstruction of the 2,6-dibromo-4-halopyridine intermediate involves considering the introduction of the bromine atoms. This leads to several potential forward synthetic routes for the core structure, including halogen exchange from more common dihalopyridines, direct electrophilic bromination of a pyridine-based starting material, or a diazotization-bromination sequence starting from an aminopyridine.

Synthesis of the 2,6-Dibromopyridine Core

The formation of the 2,6-dibromopyridine intermediate is a critical stage for which several synthetic methodologies have been established.

Halogen Exchange from Dihalopyridine Precursors (e.g., 2,6-Dichloropyridine)

One of the most direct methods for synthesizing 2,6-dibromopyridine is through a halogen exchange (Finkelstein-type) reaction, starting from the more readily available and less expensive 2,6-dichloropyridine (B45657). This transformation is typically achieved by treating 2,6-dichloropyridine with a bromide source at elevated temperatures.

A patented method describes refluxing 2,6-dichloropyridine with a mixture of sodium bromide and a hydrobromic acid aqueous solution. researchgate.netgoogle.com Another variation involves passing hydrogen bromide gas through a solution of 2,6-dichloropyridine in acetic acid. chemicalbook.com These methods can achieve high yields, making them suitable for large-scale production. researchgate.netgoogle.com

Table 1: Halogen Exchange Reactions for 2,6-Dibromopyridine Synthesis

| Starting Material | Reagents | Temperature | Time | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | NaBr, 40% aq. HBr | 80-150 °C | 24 h | 66.4% | 98.5% | researchgate.net |

| 2,6-Dichloropyridine | HBr (gas), Acetic Acid | 110 °C | 9 h | 92% | - | chemicalbook.com |

Electrophilic Bromination Strategies

Direct electrophilic bromination of the pyridine ring is inherently challenging due to its electron-deficient nature, which deactivates it towards electrophilic attack. Standard bromination conditions often require harsh conditions and may lead to a mixture of products or favor substitution at the 3-position.

However, specific conditions have been developed to achieve 2,6-dibromination. A notable method involves the gas-phase bromination of pyridine at high temperatures. Research has shown that at around 500 °C, the reaction between pyridine and bromine vapor can produce 2,6-dibromopyridine. This contrasts with chlorination, where 2,6-dichloropyridine can be the main product at a lower temperature of 400 °C.

Diazotization-Bromination Routes

A classic route to introduce halogens onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.org This pathway, applied to the synthesis of 2,6-dibromopyridine, would begin with 2,6-diaminopyridine (B39239).

The process involves two main steps:

Diazotization : The 2,6-diaminopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts both primary amino groups into diazonium salt groups (-N₂⁺).

Bromination : The resulting bis(diazonium) salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) species catalyzes the displacement of the diazonium groups with bromide ions, releasing nitrogen gas and forming the desired 2,6-dibromopyridine. wikipedia.orgmnstate.edumasterorganicchemistry.com

While this route is mechanistically sound, its practical application requires careful control of the reaction conditions, as diazonium salts can be unstable.

Introduction of the Cyclopropyl Moiety at the 4-Position

The final key transformation is the installation of the cyclopropyl group onto the 4-position of the 2,6-dibromopyridine core. This is most effectively accomplished using modern cross-coupling techniques.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium catalysts, are the premier methods for forming C(sp²)-C(sp³) bonds between an aryl halide and a cyclopropyl group. orgsyn.orgorgsyn.org To facilitate this reaction, the 2,6-dibromopyridine core must first be functionalized at the 4-position, typically with a halogen that has a different reactivity profile than the bromines at the 2- and 6-positions. Precursors such as 2,6-dibromo-4-iodopyridine or 2,6-dibromo-4-chloropyridine are ideal for this purpose.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used and robust method for this transformation. nih.govnih.gov It involves the coupling of a halo-pyridine with a cyclopropylboronic acid or one of its ester derivatives in the presence of a palladium catalyst and a base. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 4-position when using 2,6-dibromo-4-iodopyridine.

Table 2: Representative Conditions for Suzuki-Miyaura Cyclopropylation

| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Result |

|---|---|---|---|---|---|

| 2,6-Dibromo-4-iodopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene / H₂O | Good to excellent yields of the cyclopropyl product. nih.gov |

Negishi Coupling: An alternative to the Suzuki coupling is the Negishi reaction, which utilizes an organozinc reagent. orgsyn.orgresearchgate.net In this case, cyclopropylzinc bromide would be coupled with 2,6-dibromo-4-iodopyridine. Negishi couplings are known for their high functional group tolerance and can often proceed under mild conditions. orgsyn.org The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄. The choice between Suzuki and Negishi coupling may depend on the availability of reagents and the specific substrate's compatibility with the reaction conditions.

Cyclopropanation Reactions on Unsaturated Pyridine Derivatives

An alternative synthetic strategy involves the formation of the cyclopropyl ring directly onto a pre-functionalized pyridine core. This approach would typically start from 2,6-dibromo-4-vinylpyridine (B12974985), where the vinyl group is converted into a cyclopropane (B1198618) ring.

Carbenoid-mediated reactions are a classic method for cyclopropanation. wikipedia.org The Simmons-Smith reaction, which uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple (iodomethylzinc iodide), is a prominent example. wikipedia.org This reaction is stereospecific, proceeding via syn-addition to the double bond.

Applying this to 2,6-dibromo-4-vinylpyridine would involve treating the substrate with the Simmons-Smith reagent to yield the desired cyclopropyl product. Other carbenoid precursors, such as diazo compounds in the presence of metal catalysts (e.g., copper, rhodium), can also be used to generate a metal carbenoid species that subsequently reacts with the alkene. chem-station.com Titanium-based carbenoids have also been developed for the cyclopropanation of allylic alcohols. nih.govrsc.org

Table 4: Representative Conditions for Simmons-Smith Cyclopropanation

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,6-dibromo-4-vinylpyridine | Hypothetical |

| Reagent | CH₂I₂ / Zn-Cu couple or Et₂Zn | wikipedia.org |

| Solvent | Diethyl ether or Dichloromethane | wikipedia.org |

| Temperature | Room temperature to reflux | wikipedia.org |

Palladium catalysts can facilitate formal [3+2] cycloadditions of vinylcyclopropanes with various olefins, demonstrating the versatility of palladium in manipulating cyclopropyl systems. nih.govnih.gov While this is often a ring-opening reaction, palladium catalysis is also relevant to cyclopropane formation. Palladium(II/IV) catalytic cycles have been implicated in the stereospecific conversion of enynes to cyclopropyl ketones. researchgate.net More directly, palladium-catalyzed cycloaddition of vinylcyclopropanes with azadienes has been used to create complex cyclopentanes, showcasing the ability of palladium to mediate reactions involving cyclopropane rings under mild conditions. lookchem.comrsc.org The development of chiral ligands allows for high diastereo- and enantioselectivity in these transformations. nih.gov

Cobalt-based catalysts have emerged as powerful tools for cyclopropanation, often exhibiting unique reactivity and selectivity compared to their rhodium and copper counterparts. nih.gov Chiral cobalt(II) porphyrin complexes, in particular, have demonstrated exceptional performance in the cyclopropanation of alkenes with diazoacetates, achieving high yields and stereoselectivity. nih.gov These catalysts are notable for their ability to cyclopropanate electron-deficient alkenes, a transformation that is often challenging for other metal catalysts. nih.gov Cobalt carbaporphyrin complexes have also been shown to catalyze the cyclopropanation of styrene (B11656) with high trans-selectivity. rsc.org This suggests that a cobalt-catalyzed reaction between 2,6-dibromo-4-vinylpyridine and a diazo compound could be a viable route to the target molecule.

Convergent Synthesis Approaches to this compound

Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then combined in the later stages of the synthetic sequence. This approach is often favored for its efficiency and flexibility in creating analogues.

Sequential Cross-Coupling and Cyclopropanation Strategies

In this convergent pathway, the pyridine core and the cyclopropyl group are introduced in separate, sequential steps. A common strategy involves the initial formation of a cyclopropyl-substituted pyridine ring through a cross-coupling reaction, followed by the introduction of the bromo substituents.

One potential route begins with a pre-functionalized pyridine, such as 2,6-dichloropyridine. A Negishi or Suzuki-Miyaura cross-coupling reaction can be employed to introduce the cyclopropyl group at the 4-position. For instance, 4-iodo-2,6-dichloropyridine could be reacted with a cyclopropylzinc reagent in a Negishi coupling or with cyclopropylboronic acid in a Suzuki-Miyaura coupling. rsc.orgacs.org The resulting 4-cyclopropyl-2,6-dichloropyridine can then undergo halogen exchange to yield the target this compound.

Alternatively, a cyclopropanation reaction can be performed on a suitable pyridine precursor. The Simmons-Smith reaction, for example, can generate a cyclopropyl group from an alkene. organic-chemistry.org A synthetic sequence could therefore involve the synthesis of 2,6-dibromo-4-vinylpyridine, which would then be subjected to cyclopropanation conditions to afford the final product.

Table 1: Comparison of Cross-Coupling Reactions for Pyridine Functionalization

| Coupling Reaction | Typical Reagents | Key Advantages |

|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters, Pd catalyst, base | High functional group tolerance, commercially available reagents. |

| Negishi | Organozinc reagents, Pd or Ni catalyst | High reactivity, useful for less reactive halides. acs.org |

| Stille | Organostannane reagents, Pd catalyst | Mild reaction conditions, but toxicity of tin reagents is a concern. researchgate.net |

Regioselective Functionalization of Dibromopyridine Scaffolds

A powerful convergent approach starts with a readily available 2,6-dibromopyridine scaffold and introduces the cyclopropyl group at the 4-position through regioselective functionalization. This strategy relies on the ability to selectively activate the C4 position of the pyridine ring.

Directed ortho metalation (DoM) or halogen-metal exchange are key techniques in this regard. znaturforsch.com For instance, treatment of 2,6-dibromopyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the C3 or C4 position. However, achieving selectivity for the C4 position can be challenging.

A more controlled method involves a halogen-metal exchange reaction. Starting with 2,6-dibromo-4-iodopyridine, the more reactive iodo group can be selectively exchanged with a metal, such as lithium or magnesium, using reagents like n-butyllithium or isopropylmagnesium chloride. znaturforsch.comrsc.org The resulting organometallic intermediate at the C4 position can then be quenched with an electrophile that delivers the cyclopropyl group or a precursor. For example, reaction with cyclopropanecarboxaldehyde (B31225) followed by reduction and deoxygenation could install the cyclopropyl moiety.

Another strategy could involve the reaction of a 4-metalated 2,6-dibromopyridine with a suitable cyclopropylating agent. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield. researchgate.net

Divergent Synthesis Approaches from 4-Cyclopropylpyridine (B1598168) Precursors

Divergent synthesis begins with a common intermediate, in this case, 4-cyclopropylpyridine or a derivative, which is then elaborated to the final target compound. This approach is particularly useful for creating a library of related compounds from a single precursor.

Direct Bromination of 4-Cyclopropylpyridine

The most direct divergent route to this compound is the electrophilic bromination of 4-cyclopropylpyridine. The pyridine ring itself is generally electron-deficient and resistant to electrophilic aromatic substitution. However, the cyclopropyl group at the 4-position can influence the regioselectivity of the reaction.

The bromination of 4-substituted pyridines can be achieved using various brominating agents, such as elemental bromine (Br₂), N-bromosuccinimide (NBS), or pyridinium (B92312) bromide perbromide. nih.gov The reaction conditions, including the choice of solvent and temperature, must be carefully optimized to favor dibromination at the 2 and 6 positions while minimizing side reactions. wku.eduorganic-chemistry.org Given the deactivating nature of the pyridine nitrogen, harsh reaction conditions may be necessary, which could potentially lead to a mixture of products or decomposition.

Table 2: Common Reagents for Aromatic Bromination

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light for allylic/benzylic bromination; acid catalyst for aromatic bromination. | Often provides higher selectivity than Br₂. nih.gov |

| Elemental Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) for deactivated rings; can be harsh. | Polybromination is a common side reaction. |

| Pyridinium bromide perbromide | Solid reagent, easier to handle than liquid bromine. | Effective for bromination of various heterocycles. |

Functional Group Interconversion on Cyclopropylpyridine Backbones

An alternative divergent strategy involves starting with a 4-cyclopropylpyridine derivative bearing functional groups at the 2 and 6 positions that can be converted into bromo groups. This approach, known as functional group interconversion (FGI), offers a milder alternative to direct bromination. ub.edufiveable.meimperial.ac.ukorganic-chemistry.org

For example, one could synthesize 2,6-dihydroxy-4-cyclopropylpyridine. The hydroxyl groups can then be converted to bromo groups using reagents such as phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅). Similarly, starting with 2,6-diamino-4-cyclopropylpyridine, the amino groups can be transformed into bromo groups via a Sandmeyer-type reaction, which involves diazotization with nitrous acid followed by treatment with a copper(I) bromide solution.

This FGI strategy allows for the construction of the core cyclopropylpyridine structure under potentially milder conditions, with the more aggressive halogenation step performed at a later stage. researchgate.net

Reactivity and Transformation Pathways of 2,6 Dibromo 4 Cyclopropylpyridine

Reactions at the Bromine Centers

The two bromine atoms on the pyridine (B92270) ring are excellent leaving groups, enabling a wide array of functionalization reactions. These transformations are pivotal for the construction of more complex and polyfunctionalized pyridine derivatives.

Further Cross-Coupling Transformations for Polyfunctionalized Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines like 2,6-dibromo-4-cyclopropylpyridine, these reactions offer a route to selectively introduce a variety of substituents. The regioselectivity of these reactions is often influenced by the electronic and steric environment of the bromine atoms.

Suzuki-Miyaura Coupling: This reaction pairs the dibromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govbldpharm.comresearchgate.net The reaction is catalyzed by a palladium complex and requires a base. nih.govorganic-chemistry.org For substrates like 2,4-dichloropyridine, selective coupling at the C4 position can be achieved using sterically hindered N-heterocyclic carbene (NHC) ligands, suggesting that similar selectivity could be controlled in this compound. mdpi.com The synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines from 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and various aryl-boronic acids using a Pd(PPh₃)₄ catalyst demonstrates the feasibility of such couplings on halogenated nitrogen heterocycles. researchgate.net

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety onto the pyridine ring from a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govnih.govscribd.com The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in good yields, indicating that the bromine atoms on this compound would be amenable to this transformation. rsc.org For instance, the reaction of 4-bromo-6H-1,2-oxazines with terminal alkynes under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in toluene] yields the corresponding 4-alkynyl-substituted products. rsc.org

Heck Coupling: The Heck reaction involves the coupling of the dibromopyridine with an alkene to form a substituted alkene. osti.govdeepdyve.comresearchgate.net This palladium-catalyzed reaction typically occurs in the presence of a base. osti.gov The arylation of terminal alkenes with aryl halides is a well-established method, and its application to this compound would lead to the introduction of vinyl-type substituents at the bromine-bearing positions. deepdyve.com

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the dibromopyridine with an amine in the presence of a palladium catalyst and a base. google.comevitachem.comsigmaaldrich.com This transformation is widely used for the synthesis of arylamines. google.com The coupling of 2,6-dihalopyridines with amines can lead to either mono- or di-aminated products, with the reactivity order being iodo > bromo > chloro. researchgate.net The use of specific ligands, such as Xantphos, has been shown to be effective in the amination of deactivated aminothiophenecarboxylates with halopyridines. researchgate.net

Table 1: Overview of Cross-Coupling Reactions on Halogenated Pyridines

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or Vinyl-Substituted Pyridine |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Alkynyl-Substituted Pyridine |

| Heck | Alkene (e.g., H₂C=CHR) | Pd Catalyst, Base | Alkenyl-Substituted Pyridine |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd Catalyst, Base, Ligand | Amino-Substituted Pyridine |

Nucleophilic Aromatic Substitution (S_NAr) Reactions

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (S_NAr). evitachem.com In this reaction, a nucleophile displaces one or both of the bromide ions. The presence of the nitrogen atom and the two bromine atoms significantly activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. osti.gov

S_NAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). nih.govosti.govevitachem.com In the case of this compound, the pyridine nitrogen itself serves as a powerful activating group.

Common nucleophiles used in S_NAr reactions include alkoxides, amines, and thiols. For example, the reaction of 2,4-dichloropyrimidines with tertiary amine nucleophiles shows excellent selectivity for substitution at the C2 position. nih.gov Similarly, the reaction of heteroaryl chlorides with amines in water in the presence of KF can lead to facile S_NAr amination. While specific examples with this compound are not extensively documented, the general principles of S_NAr on dihalopyridines suggest that it would readily react with a variety of nucleophiles to afford mono- or di-substituted products depending on the reaction conditions.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The bromine atoms of this compound can be converted into organometallic species through metal-halogen exchange reactions. nih.gov This transformation is crucial for subsequent reactions where the pyridine ring acts as a nucleophile.

Grignard Reagents: The formation of a Grignard reagent (R-MgX) is typically achieved by reacting the aryl halide with magnesium metal in an ether solvent like diethyl ether or THF. nih.govresearchgate.net Research has shown that 2,6-dibromopyridine (B144722) can be converted into a dimagnesium compound. This suggests that this compound could form either a mono- or di-Grignard reagent, depending on the stoichiometry of magnesium used. These Grignard reagents can then be reacted with various electrophiles.

Organolithium Reagents: Organolithium reagents can be prepared by reacting the aryl halide with an alkyllithium reagent, such as n-butyllithium, through a lithium-halogen exchange reaction. osti.govsigmaaldrich.com This exchange is typically very fast and is often performed at low temperatures to prevent side reactions. scribd.com For dihalopyridines, the regioselectivity of the exchange depends on the relative stability of the resulting organolithium species. The lithium-bromine exchange on 2,5-dibromopyridine (B19318) has been studied, indicating the feasibility of this reaction on related substrates. researchgate.net The resulting pyridyllithium species are powerful nucleophiles.

Organozinc Reagents: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). This approach is often used to generate more functional group tolerant organometallic reagents.

The choice of which bromine atom undergoes metal-halogen exchange first in this compound would be influenced by both electronic and steric factors, including the potential directing effect of the cyclopropyl (B3062369) group.

Table 2: Formation of Organometallic Reagents from Dihalopyridines

| Organometallic Reagent | Method of Formation | Key Reagents |

| Grignard Reagent | Direct reaction with magnesium | Mg metal, Ether solvent (e.g., THF) |

| Organolithium Reagent | Halogen-metal exchange | Alkyllithium (e.g., n-BuLi) |

| Organozinc Reagent | Transmetalation | Organolithium/Grignard + Zn salt (e.g., ZnCl₂) |

Reductive Debromination Reactions

The bromine atoms of this compound can be removed through reductive debromination, also known as hydrodehalogenation. This reaction replaces the bromine atoms with hydrogen atoms, providing access to mono-bromo or fully debrominated cyclopropylpyridine derivatives.

Various catalytic systems have been developed for the dehalogenation of aryl halides. Palladium-based catalysts are commonly employed for this transformation. google.com For instance, the hydrodehalogenation of various bromo- and chloropyridines has been successfully achieved using a palladium complex immobilized on silica (B1680970) gel or a Pd/C catalyst. google.com Studies on bromopyridines have shown that the 3-bromo isomer debrominates faster than the 2-bromo isomer over a palladium catalyst. google.com

Copper-catalyzed hydrodehalogenation has also been reported for brominated aromatic pollutants in aqueous solutions. nih.gov Furthermore, radical hydrodehalogenation using reagents like sodium hydride in 1,4-dioxane (B91453) offers an alternative metal-free approach for the reduction of aryl bromides and chlorides. nih.gov

The selective mono-debromination of this compound would be a valuable transformation, potentially allowing for the stepwise functionalization of the pyridine ring. The regioselectivity of such a reaction would depend on the specific catalyst and reaction conditions employed.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, can undergo ring-opening reactions and rearrangements under specific conditions, particularly when activated by adjacent functional groups or through the formation of reactive intermediates.

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to reactions that lead to a more stable, open-chain structure. These reactions can be initiated by electrophilic attack, radical intermediates, or transition metal catalysis. While specific studies on the ring-opening of the cyclopropyl group in this compound are not widely reported, general principles of cyclopropane chemistry can be applied. For example, the formation of a cyclopropylcarbinyl cation intermediate can lead to rapid rearrangement to a homoallyl cation.

The electronic properties of the pyridine ring, especially when further modified through reactions at the bromine centers, could influence the stability and reactivity of the cyclopropyl group. For instance, the introduction of strong electron-donating or -withdrawing groups on the pyridine ring could potentially facilitate ring-opening pathways under certain acidic or catalytic conditions.

Functionalization of the Cyclopropyl Ring

The cyclopropyl group in this compound, while generally stable, can undergo a variety of transformations, often requiring activation. The high s-character of the C-C bonds in the cyclopropane ring imparts some alkene-like properties, making it susceptible to reactions that involve ring-opening.

Research into the functionalization of cyclopropyl groups attached to aromatic rings has shown that these reactions are often facilitated by the electronic nature of the aromatic system. In the case of this compound, the electron-withdrawing effect of the two bromine atoms and the pyridine nitrogen can influence the reactivity of the cyclopropyl ring.

One common strategy for functionalizing cyclopropanes is through radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) can lead to the substitution of a hydrogen atom on the cyclopropyl ring. However, the conditions must be carefully controlled to avoid ring-opening or reaction at other sites of the molecule.

Another approach involves the use of transition metal catalysis to activate the C-H or C-C bonds of the cyclopropyl ring. For example, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce new functional groups, although this is a less common transformation for unsubstituted cyclopropyl rings.

More advanced methods for cyclopropane functionalization involve the use of donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. While this compound itself is not a donor-acceptor cyclopropane, it could be a precursor to such systems through further modification.

Stereoselective Transformations of the Cyclopropyl Group

Stereoselective transformations of the cyclopropyl group are of significant interest in medicinal chemistry for the synthesis of chiral molecules with specific biological activities. nih.gov These transformations often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

For cyclopropyl groups attached to a pyridine ring, stereoselective reactions can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen. However, several strategies have been developed to overcome this issue. One approach is the use of N-oxides to temporarily mask the Lewis basicity of the pyridine nitrogen.

Enantioselective ring-opening reactions of cyclopropanes are a well-established method for generating chiral building blocks. scispace.com These reactions can be catalyzed by chiral Lewis acids or transition metal complexes. For a substrate like this compound, a ring-opening reaction could be initiated by coordination of a Lewis acid to one of the bromine atoms or the pyridine nitrogen, followed by nucleophilic attack.

Another avenue for stereoselective transformation is the asymmetric cyclopropanation of a related vinyl pyridine derivative. While this would be a synthetic route to chiral cyclopropylpyridines rather than a transformation of the existing cyclopropyl group, it highlights the importance of stereocontrol in this class of compounds.

The introduction of functional groups with defined stereochemistry onto the cyclopropyl ring itself is a more direct approach. This can be achieved through methods such as diastereoselective epoxidation followed by ring-opening, or through the use of chiral auxiliaries. nih.gov

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key site of reactivity, acting as a nucleophile and a Lewis base. Its reactivity is modulated by the electronic effects of the substituents on the ring. The two electron-withdrawing bromine atoms at the 2- and 6-positions decrease the electron density on the nitrogen, making it less nucleophilic and less basic compared to pyridine itself.

N-Oxidation and N-Alkylation Strategies

N-Oxidation: The formation of pyridine N-oxides is a common strategy to modify the electronic properties of the pyridine ring and to enable further functionalization. researchgate.net The N-oxide can be prepared by treating the pyridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide of this compound would have altered reactivity, with the N-oxide group capable of directing electrophilic substitution to the 4-position and facilitating nucleophilic substitution at the 2- and 6-positions.

N-Alkylation: The pyridine nitrogen can be alkylated to form pyridinium (B92312) salts. mdpi.com This reaction typically involves treatment with an alkyl halide. Due to the reduced nucleophilicity of the nitrogen in this compound, more forcing conditions or more reactive alkylating agents may be required compared to unsubstituted pyridine. The resulting N-alkylpyridinium salts are more susceptible to nucleophilic attack on the pyridine ring. One-pot microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of pyridone derivatives. sciforum.net

| Reaction Type | Reagent(s) | Product Type | Notes |

| N-Oxidation | m-CPBA, H₂O₂/AcOH | Pyridine N-oxide | Modifies electronic properties, enables further functionalization. researchgate.net |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt | Increases susceptibility to nucleophilic attack. mdpi.com |

Coordination Chemistry with Transition Metal Centers

Pyridine and its derivatives are excellent ligands for transition metals, forming a vast array of coordination complexes. The coordination ability of this compound is influenced by both steric and electronic factors. The bromine atoms at the 2- and 6-positions create significant steric hindrance around the nitrogen atom, which can disfavor coordination to bulky metal centers.

Electronically, the electron-withdrawing nature of the bromine substituents reduces the Lewis basicity of the nitrogen atom, weakening its coordination to metal ions. Despite these factors, this compound can still form complexes with various transition metals, particularly with smaller or more Lewis acidic metal ions.

The coordination of this compound to a transition metal center can activate the molecule towards certain reactions. For example, coordination to a palladium catalyst is a key step in Suzuki or Stille cross-coupling reactions, where the bromine atoms are replaced by other functional groups. In such cases, the pyridine nitrogen can play a crucial role in the catalytic cycle.

Furthermore, the cyclopropyl group itself can potentially interact with the metal center, leading to interesting coordination modes and reactivity, although such interactions are less common for simple cyclopropyl substituents.

| Metal Center | Potential Coordination Behavior | Potential Applications |

| Palladium(0) | Forms complexes to facilitate oxidative addition. | Cross-coupling reactions (e.g., Suzuki, Stille). |

| Ruthenium(II) | Can form stable coordination complexes. | Catalysis, materials science. |

| Copper(I) | May form complexes, but steric hindrance could be a factor. | Catalysis, photophysical studies. |

| Rhodium(I) | Potential for coordination, but may be sterically demanding. | Catalysis. |

Mechanistic Investigations of 2,6 Dibromo 4 Cyclopropylpyridine Reactions

Mechanisms of Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. wikipedia.org In the context of 2,6-dibromo-4-cyclopropylpyridine, this process is vital for creating a reactive intermediate that can participate in a variety of subsequent coupling reactions. The exchange typically involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium. wikipedia.orgstackexchange.com

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway and a single-electron transfer (SET) pathway. wikipedia.orgprinceton.edu

Nucleophilic Mechanism: This pathway involves the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu The carbanion of the organolithium reagent attacks the bromine atom on the pyridine (B92270) ring, leading to the formation of this intermediate. wikipedia.org Kinetic studies and the isolation of ate-complexes in similar systems support this mechanism. wikipedia.orgharvard.edu The equilibrium of the reaction generally favors the formation of the more stable carbanion. stackexchange.com

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating radical intermediates. wikipedia.orgprinceton.edu The presence of these radical species has been detected in some systems by techniques like EPR spectroscopy. princeton.edu However, it is believed that both mechanisms can compete, with the dominant pathway being influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. stackexchange.com

The rate of halogen-metal exchange is typically fast, often exceeding the rates of other reactions like nucleophilic addition. wikipedia.org The reactivity of the halogens follows the trend I > Br > Cl. princeton.edu For dibrominated pyridines, regioselectivity can be an issue, but studies on related 2,5-dibromopyridine (B19318) have shown that selective exchange is possible. acs.org

Mechanistic Pathways of Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the selective functionalization at the bromine-bearing positions. A common example is the Suzuki-Miyaura coupling, which involves an organoboron reagent. libretexts.orgnih.gov

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three main steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. youtube.com With dihalo-substrates, selective mono-arylation can be achieved, often at the more reactive position. researchgate.net

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. youtube.com This step regenerates the metal halide salt.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The choice of ligands on the palladium catalyst is crucial for the success and selectivity of the reaction. rsc.orgnih.gov For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective for the selective mono-arylation of 2,6-dibromopyridine (B144722). researchgate.net The specific conditions can also influence the regioselectivity of the coupling. researchgate.net

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. |

| Transmetalation | The organic group from the coupling partner is transferred to the palladium center. |

| Reductive Elimination | The two organic groups on palladium couple, forming the product and regenerating the Pd(0) catalyst. |

Elucidation of Cyclopropanation Reaction Mechanisms

The cyclopropyl (B3062369) group is a key structural motif in many bioactive molecules. nih.gov While this compound already contains a cyclopropane (B1198618) ring, understanding the mechanisms of cyclopropanation is relevant for the synthesis of related compounds and for potential side reactions.

Several methods exist for forming cyclopropane rings, often involving the reaction of an alkene with a carbene or carbenoid. wikipedia.org

From Diazo Compounds: A common method involves the reaction of an olefin with a diazo compound, often catalyzed by a transition metal like palladium, copper, or rhodium. wikipedia.orgnih.gov The reaction proceeds through a metal-carbene intermediate. acs.orgdiva-portal.org The mechanism can be complex, with potential for both concerted and stepwise pathways. acs.org In some cases, a 1,3-dipolar cycloaddition occurs first to form a pyrazoline, which then eliminates nitrogen to yield the cyclopropane. wikipedia.org

Intramolecular Cyclization: Another approach involves the intramolecular cyclization of a suitable precursor, such as a 1,3-dihalide, via a Wurtz-type coupling. wikipedia.org

Mechanistic studies, including computational investigations, have been employed to understand the details of these reactions. nih.govdiva-portal.org For example, in palladium-catalyzed cyclopropanation, the ligand on the palladium can significantly influence the reaction's selectivity. nih.gov Heme-containing proteins can also catalyze cyclopropanation reactions, and mechanistic studies suggest the involvement of an iron-porphyrin carbene intermediate. acs.org

Understanding Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity and stereoselectivity are critical aspects of the synthesis of complex molecules. In reactions involving this compound, controlling where a reaction occurs (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity) is paramount.

Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions of dihalopyridines, the two bromine atoms are not necessarily equally reactive. For instance, in Suzuki cross-coupling reactions of 2,4-dibromopyridine, selective reaction at the 2-position is often observed. researchgate.net This selectivity can be influenced by the catalyst system, including the ligands and the base used. researchgate.net The electrophilic character of the different carbon-bromine bonds plays a significant role in determining the site of reaction. researchgate.net

Stereoselectivity in Cyclopropanation: In cyclopropanation reactions, the stereochemistry of the starting alkene is often retained in the cyclopropane product. wikipedia.org For example, the addition of a carbene to a cis-alkene typically yields a cis-cyclopropane, while a trans-alkene gives a trans-cyclopropane. This stereospecificity is indicative of a concerted or very rapid stepwise mechanism. wikipedia.orgacs.org

Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict and understand the origins of regioselectivity and stereoselectivity in these transformations. mdpi.com

Kinetics and Thermodynamics of Key Transformations

The study of kinetics and thermodynamics provides quantitative information about reaction rates and equilibria. For the reactions of this compound, this data is essential for optimizing reaction conditions and understanding the underlying mechanisms.

Computational Studies on 2,6 Dibromo 4 Cyclopropylpyridine

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic structure of molecules. For 2,6-dibromo-4-cyclopropylpyridine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine its optimal three-dimensional structure.

The calculations would optimize all bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation. The pyridine (B92270) ring is expected to be planar. The bromine atoms at the 2 and 6 positions will influence the local geometry, likely causing slight elongations of the C-Br bonds and widening of the C-C-Br angles due to steric repulsion. The C-N-C angle within the pyridine ring will be influenced by the electronic effects of the substituents. nist.govredalyc.org

Key structural parameters that would be determined include:

Bond Lengths: The C-Br, C-N, C-C (pyridine), C-C (cyclopropyl), and C-H bond lengths. The C4-C(cyclopropyl) bond is of particular interest as it connects the two ring systems.

Bond Angles: Angles such as C2-N-C6, N-C2-Br, and C3-C4-C(cyclopropyl).

Energetics: DFT calculations would provide the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure. These values are fundamental for assessing the molecule's thermodynamic stability.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: These are estimated values based on analogous structures. Specific experimental or calculated data for this compound is not readily available.)

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.89 Å | The distance between a carbon atom of the pyridine ring and a bromine atom. |

| C4-C(cyclopropyl) Bond Length | ~1.50 Å | The single bond connecting the pyridine ring to the cyclopropyl (B3062369) group. |

| C-N-C Angle | ~117° | The angle within the pyridine ring, influenced by the substituents. |

| Dihedral Angle (Pyridine-Cyclopropyl) | ~0° or 90° | Describes the rotational orientation of the cyclopropyl group relative to the pyridine ring (see Conformational Analysis). |

Conformational Analysis of the Cyclopropyl Substituent on the Pyridine Ring

The orientation of the cyclopropyl group relative to the pyridine ring is a critical conformational feature. The cyclopropyl group can adopt different rotational positions, with the "bisected" and "perpendicular" conformations being the most significant. nih.gov

Bisected Conformation: In this arrangement, the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the pyridine ring. This conformation often allows for maximal electronic overlap between the cyclopropyl's Walsh orbitals and the π-system of the aromatic ring. nih.gov

Perpendicular Conformation: Here, the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring.

Computational studies would map the potential energy surface by systematically rotating the cyclopropyl group around the C4-C(cyclopropyl) bond. This analysis reveals the energy barriers between different conformations. For many cyclopropyl-aryl systems, the bisected conformation is the energetic minimum, though the energy difference between conformers is typically small, allowing for rapid interconversion at room temperature. nih.govresearchgate.net The presence of bulky bromine atoms at the adjacent 2 and 6 positions is unlikely to create significant steric hindrance with the relatively small cyclopropyl group at the 4-position.

Transition State Calculations for Reaction Pathways

The two bromine atoms on this compound make it an ideal substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net DFT calculations are invaluable for mapping the reaction mechanism and identifying the transition states (TS) for each elementary step: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com

For a hypothetical Suzuki coupling with an arylboronic acid, transition state calculations would elucidate:

Oxidative Addition: The initial step involves the insertion of a palladium(0) catalyst into one of the C-Br bonds. Calculations would determine the activation energy for this step at the C2 versus the C4 position (if it were not substituted). Due to the electron-withdrawing nature of the nitrogen atom, the C2/C6 positions are more electron-deficient and generally more reactive in such reactions. researchgate.net The TS would feature a partially broken C-Br bond and newly forming Pd-C and Pd-Br bonds. nih.gov

Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The TS calculation would model the coordination of the boronate complex and the subsequent ligand exchange.

Reductive Elimination: The final step forms the new C-C bond and regenerates the Pd(0) catalyst. The TS for this step is characterized by the two organic fragments drawing closer together on the palladium center before the final bond is formed. nih.gov

Table 2: Hypothetical Activation Energies for a Suzuki Coupling Reaction Pathway (Note: This table is illustrative, representing typical energy ranges for Suzuki coupling steps. It is not based on published data for this compound.)

| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 10 - 15 | Energy barrier for the Pd(0) catalyst to insert into the C-Br bond. |

| Transmetalation | 15 - 25 | Energy barrier for the transfer of the organic group from boron to palladium. |

| Reductive Elimination | 5 - 10 | Energy barrier for the final C-C bond formation and product release. |

Analysis of Electronic Properties and Reactivity Descriptors

DFT calculations can also provide a wealth of information about the electronic nature of this compound, which is crucial for understanding its reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. The nitrogen atom is expected to be the most electron-rich, negative region (red), making it a site for protonation or coordination to Lewis acids. The regions around the hydrogen atoms would be electron-poor (blue).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For this molecule, the HOMO is likely to have significant contributions from the pyridine π-system and the bromine lone pairs, while the LUMO is expected to be a π* orbital centered on the pyridine ring.

Reactivity Descriptors: From the orbital energies, various reactivity indices can be calculated, such as chemical potential, hardness, and electrophilicity, to quantify and compare its reactivity with other molecules.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are frequently used to predict NMR chemical shifts. nih.gov These predictions are a powerful tool for structure verification. libretexts.orgq-chem.comlibretexts.orgorganicchemistrydata.orgyoutube.com

For this compound, one would expect the following ¹H and ¹³C NMR signals:

¹H NMR:

The two equivalent protons on the pyridine ring (H3 and H5) would appear as a single signal, likely in the aromatic region, but shifted upfield compared to pyridine itself due to the electronic influence of the substituents.

The protons of the cyclopropyl group would show complex splitting patterns. The single methine proton (CH) would be shifted downfield due to its attachment to the aromatic ring. The four methylene (B1212753) protons (CH₂) would likely be non-equivalent, appearing as two separate multiplets. researchgate.net

¹³C NMR:

Signals for the carbon atoms of the pyridine ring. The carbons bearing the bromine atoms (C2 and C6) would be significantly shifted due to the heavy atom effect.

Signals for the cyclopropyl carbons, typically found in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Note: These are estimated values based on calculations for analogous structures like 4-cyclopropylpyridinium salts and general NMR principles. researchgate.net They are relative to a TMS standard.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2, C6 | - | ~145 |

| C3, C5 | ~7.5 | ~125 |

| C4 | - | ~150 |

| Cyclopropyl-CH | ~2.1 | ~16 |

| Cyclopropyl-CH₂ | ~1.0 - 1.3 | ~10 |

Applications of 2,6 Dibromo 4 Cyclopropylpyridine in Advanced Organic Synthesis

Building Block for Diversified Heterocyclic Architectures

2,6-Dibromo-4-cyclopropylpyridine serves as a crucial starting material for the construction of a wide array of complex heterocyclic structures. The two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring are highly reactive and can be sequentially replaced through various cross-coupling reactions. This allows for the regioselective introduction of different substituents, leading to diverse molecular frameworks. evitachem.com

The utility of this compound as a building block is exemplified in its use in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. researchgate.net For instance, by reacting this compound with different arylboronic acids, a variety of aryl or heteroaryl groups can be introduced at the 2 and 6 positions. This stepwise functionalization opens pathways to novel tricyclic systems like pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. researchgate.net The cyclopropyl (B3062369) group at the 4-position also imparts unique steric and electronic properties that can influence the reactivity and final structure of the resulting heterocyclic architectures. evitachem.com

Furthermore, the bromine atoms can participate in other types of coupling reactions, including Stille and Sonogashira couplings, further expanding the range of accessible heterocyclic systems. The ability to perform these reactions sequentially allows for the creation of unsymmetrical, highly functionalized pyridine derivatives that are valuable intermediates in medicinal chemistry and materials science. nih.gov The development of cascade reactions, where multiple bond-forming events occur in a single pot, has also utilized dihalo-heteroarenes to construct complex heterocyclic architectures efficiently. acadiau.cacapes.gov.br

Precursor for Multi-Functionalized Pyridine Derivatives

The this compound scaffold is an excellent precursor for generating multi-functionalized pyridine derivatives due to the differential reactivity of its bromine atoms. This allows for a programmed, stepwise introduction of various functional groups. The bromine atoms can be selectively substituted using a range of nucleophiles and cross-coupling partners. evitachem.com

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, a Suzuki-Miyaura reaction can be performed to introduce an aryl group at one of the bromine positions, followed by a different coupling reaction, such as a Buchwald-Hartwig amination, at the remaining bromine position. This sequential approach provides access to a vast chemical space of 2,4,6-trisubstituted pyridines with precise control over the substitution pattern. researchgate.net

The following table illustrates the potential for sequential functionalization:

| Reaction Step | Reagent/Catalyst | Functional Group Introduced |

| Step 1: Monosubstitution | Arylboronic Acid / Pd Catalyst | Aryl Group |

| Step 2: Disubstitution | Amine / Pd Catalyst | Amino Group |

| Step 3: Further Modification | Alkyne / Cu Catalyst | Alkynyl Group |

This controlled, stepwise functionalization is crucial for creating molecules with specific properties required for applications in pharmaceuticals and agrochemicals. The ability to introduce a variety of functional groups, including but not limited to aryl, alkyl, amino, and alkynyl moieties, makes this compound a versatile and valuable precursor in organic synthesis.

Utility in Developing Novel Organometallic Reagents

This compound is a valuable substrate for the preparation of novel organometallic reagents. The bromine atoms can be converted into organometallic species through halogen-metal exchange reactions, most commonly using organolithium reagents like n-butyllithium (n-BuLi). nih.govodu.edu This process generates a lithiated pyridine intermediate that is highly reactive towards a variety of electrophiles.

The formation of these organolithium reagents opens up a wide range of synthetic possibilities. For instance, the lithiated intermediate can be trapped with electrophiles such as aldehydes, ketones, or esters to introduce new carbon-carbon bonds. nih.gov It can also be used in transmetalation reactions to generate other organometallic reagents, such as organozinc or organoboron compounds, which are often more stable and selective in subsequent cross-coupling reactions. nih.gov

The table below summarizes some of the organometallic reagents that can be derived from this compound and their potential applications:

| Organometallic Reagent | Method of Preparation | Potential Applications |

| Lithiated Pyridine | Halogen-metal exchange with n-BuLi | Reaction with electrophiles, transmetalation |

| Pyridylboronic Ester | Lithiation followed by reaction with a borate (B1201080) ester | Suzuki-Miyaura cross-coupling reactions |

| Pyridylzinc Halide | Lithiation followed by reaction with a zinc halide | Negishi cross-coupling reactions |

| Stannylated Pyridine | Lithiation followed by reaction with a trialkyltin halide | Stille cross-coupling reactions |

The development of these novel organometallic reagents from this compound provides synthetic chemists with powerful tools to construct complex molecules with high precision and efficiency.

Contribution to Stereoselective Synthesis of Chiral Compounds

While this compound itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral compounds, particularly through the generation of atropisomeric biaryl structures and the development of chiral ligands for asymmetric catalysis.

The selective functionalization of the two bromine atoms allows for the construction of sterically hindered biaryl systems. When bulky groups are introduced at the 2- and 6-positions, rotation around the C-C single bond connecting the pyridine ring to an adjacent aryl ring can be restricted, leading to the formation of stable atropisomers. These chiral, non-racemic biaryl compounds are of significant interest in medicinal chemistry and materials science. The separation of these atropisomers can be achieved using chiral chromatography techniques. nih.gov

Scaffolding for Material Science Applications (e.g., monomers for conjugated polymers)

The rigid, aromatic structure of the pyridine ring, combined with the ability to introduce various functional groups at the 2- and 6-positions, makes this compound an attractive building block for materials science applications, particularly in the synthesis of conjugated polymers. msstate.edu

Conjugated polymers are characterized by an extended system of alternating single and double bonds, which imparts them with unique electronic and optical properties. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). msstate.edu

By polymerizing appropriately functionalized derivatives of this compound, new conjugated polymers with tailored properties can be synthesized. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used to link monomer units together to form a long polymer chain. The cyclopropyl group at the 4-position can influence the polymer's solubility, morphology, and electronic properties. The incorporation of the pyridine nitrogen atom into the polymer backbone can also affect its electron-accepting ability and its interaction with other materials in a device. mdpi.com

The following table highlights the potential of this compound as a monomer for conjugated polymers:

| Polymerization Method | Resulting Polymer Type | Potential Applications |

| Suzuki Polycondensation | Poly(p-phenylenevinylene) (PPV) or Poly(p-phenyleneethynylene) (PPE) analogues | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Stille Polycondensation | Polythiophene or other heteroaromatic polymer analogues | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Yamamoto Coupling | Poly(pyridine)s | Electron-transporting materials in electronic devices |

The versatility of this compound as a monomer allows for the design and synthesis of a new generation of functional materials with tunable properties for advanced technological applications.

Conclusion and Future Research Directions

Summary of Synthetic Progress and Reactivity Insights for 2,6-Dibromo-4-cyclopropylpyridine

The synthesis of this compound has been achieved through various methods, primarily involving the bromination of a 4-cyclopropylpyridine (B1598168) precursor. Direct bromination using agents like N-bromosuccinimide (NBS) or through greener approaches with bromide-bromate salts are common strategies. evitachem.com Another notable synthetic advancement involves the nucleophilic displacement of 2,6-dichloropyridines with bromide sources, offering improved yields over previous methods. evitachem.comgoogle.com The presence of two bromine atoms at the 2 and 6 positions significantly influences the compound's reactivity, making these sites susceptible to nucleophilic substitution. evitachem.com This di-bromo configuration provides excellent regiochemical control for sequential cross-coupling reactions. The electron-withdrawing nature of the bromine atoms, combined with the unique electronic and steric properties of the cyclopropyl (B3062369) group at the 4-position, establishes this compound as a versatile building block in organic synthesis. evitachem.com Its reactivity is further highlighted by its participation in reduction and cyclization reactions. evitachem.com

Unexplored Synthetic Routes and Methodological Innovations

While current synthetic methods are effective, there remain several unexplored avenues for the synthesis of this compound that could offer improved efficiency, selectivity, or sustainability.

C-H Activation/Halogenation: A direct C-H activation and subsequent halogenation of a suitable 4-cyclopropylpyridine precursor could provide a more atom-economical and step-efficient synthesis. This approach would circumvent the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor or flow chemistry systems for the bromination reaction could offer enhanced control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity while minimizing the formation of byproducts.

Enzymatic Halogenation: Exploring the use of halogenase enzymes for the selective bromination of the pyridine (B92270) ring could present a highly specific and environmentally benign synthetic route.

Methodological innovations could focus on the development of novel catalyst systems for existing transformations. For instance, designing more robust and active catalysts for the nucleophilic displacement of dichloropyridines could further improve the efficiency of this route.

Potential for Expanded Reactivity and Derivatization

The true potential of this compound lies in its capacity for diverse derivatization, opening doors to a vast chemical space of novel compounds.

Sequential Cross-Coupling Reactions: The differential reactivity of the two bromine atoms could be exploited for sequential palladium-catalyzed cross-coupling reactions. libretexts.orgyoutube.com This would allow for the stepwise and controlled introduction of different aryl, alkyl, or other functional groups at the 2- and 6-positions, leading to the synthesis of complex, unsymmetrically substituted pyridines. The order of reactivity for halogen leaving groups in such reactions is typically I > Br > OTf >> Cl > F. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms are excellent leaving groups for SNAr reactions, allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. evitachem.comresearchgate.net This provides a straightforward method for synthesizing a library of 2,6-disubstituted-4-cyclopropylpyridines with diverse functionalities.

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents could facilitate metal-halogen exchange at one or both bromine positions. The resulting organometallic intermediates could then be quenched with various electrophiles to introduce a wide array of substituents.

The following table outlines potential derivatization reactions:

| Reaction Type | Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 2,6-Diaryl-4-cyclopropylpyridines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 2,6-Dialkynyl-4-cyclopropylpyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 2,6-Diamino-4-cyclopropylpyridines |

| Nucleophilic Substitution | Alkoxides, Thiolates | 2,6-Dialkoxy/Dithio-4-cyclopropylpyridines |

Emerging Applications in Advanced Chemical Synthesis and Materials Science

The unique structural and electronic features of this compound and its derivatives suggest their potential in several advanced applications.

Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds and pharmaceuticals. beilstein-journals.org The ability to introduce diverse substituents at the 2, 6, and 4-positions makes this compound an attractive starting point for the synthesis of novel drug candidates. The cyclopropyl group, in particular, is a known bioisostere for phenyl and other functional groups and can favorably influence metabolic stability and binding affinity.

Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs) and functional polymers. The di-bromo functionality allows for the creation of linear or angular linkers for MOFs with potentially interesting gas sorption or catalytic properties. Polymers incorporating the 2,6-disubstituted-4-cyclopropylpyridine unit could exhibit unique photophysical or electronic properties.

Agrochemicals: Halogenated pyridines are also prevalent in agrochemical research. evitachem.com The derivatization of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.

Further research into the properties and applications of derivatives of this compound is poised to unlock new opportunities in these and other scientific fields.

Q & A

Q. What are the recommended synthetic routes for 2,6-dibromo-4-cyclopropylpyridine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and cyclopropane functionalization. A common approach is the Suzuki-Miyaura coupling, where 2,6-dibromopyridine reacts with a cyclopropane-bearing boronic acid under palladium catalysis. Key variables include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or dioxane), and temperature (80–100°C). Yields can vary from 50–75%, with impurities arising from incomplete cyclopropane coupling or debromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : Use - and -NMR to confirm cyclopropane integration (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and bromine-induced deshielding.

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (for small molecules) to resolve atomic positions, with R-factor targets < 0.05 .

- Mass spectrometry : High-resolution ESI-MS can validate molecular ion peaks (e.g., [M+H]⁺ at m/z 316.92).

Q. What safety protocols are essential for handling brominated pyridine derivatives?

Use fume hoods, nitrile gloves, and polypropylene lab coats. Brominated compounds may release HBr under heat; neutralize spills with sodium bicarbonate. Store at 2–8°C in amber glass to prevent photodegradation. Toxicity data for this specific compound is limited, so treat it as a severe irritant (similar to 4-bromomethyl-2,6-dichloropyridine) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

- Disorder : Apply PART commands in SHELXL to model split positions. Use restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters.

- Twinning : Test for twinning using the ROTAX tool in PLATON. If detected (twin fraction > 0.1), refine with TWIN/BASF commands in SHELXL .

- Validation : Cross-check with Mercury’s void analysis to identify solvent-accessible regions that may contribute to disorder .

Q. What computational strategies predict the reactivity of the cyclopropane ring in further functionalization?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess steric strain (cyclopropane angle distortion) and frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- MD simulations : Simulate solvent effects (e.g., DMSO vs. toluene) on ring-opening reactions using AMBER or GROMACS. Correlate activation energies with experimental kinetics .

Q. How can substituent effects on electronic properties be systematically studied?

- Comparative synthesis : Replace the cyclopropane group with other substituents (e.g., methyl, trifluoromethyl) and measure Hammett σ values via -NMR chemical shifts.

- Spectroelectrochemistry : Use cyclic voltammetry to quantify reduction potentials influenced by electron-withdrawing bromine atoms. Pair with UV-vis spectroscopy to track charge-transfer transitions .

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

- Preactivation : Convert bromine to iodine via Finkelstein reaction to enhance oxidative addition efficiency.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) while maintaining yields > 65%.

- In situ monitoring : Use ReactIR to track intermediate formation and adjust catalyst loading dynamically .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting NMR and X-ray data for this compound?

- Dynamic effects : If NMR shows fluxionality (e.g., cyclopropane ring puckering), perform variable-temperature NMR (−50°C to 25°C) to slow motion and resolve splitting.

- Crystallographic artifacts : Compare X-ray data with DFT-optimized structures to identify lattice strain effects. Use Mercury’s packing similarity tool to rule out polymorphic variations .

Q. What statistical approaches validate reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.